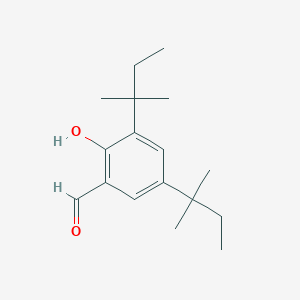

3,5-Di-tert-amyl-2-hydroxybenzaldehyde

Description

Contextualization within Organic Chemistry and Aromatic Aldehydes

Salicylaldehyde (B1680747), or 2-hydroxybenzaldehyde, is a bifunctional aromatic compound containing both a hydroxyl and an aldehyde group in an ortho position to each other. nih.gov This arrangement facilitates intramolecular hydrogen bonding and is the basis for its role as a precursor in the synthesis of various chelating agents and other complex molecules. nih.govresearchgate.net When bulky alkyl groups, such as tert-butyl, are introduced into the 3 and 5 positions of the salicylaldehyde framework, the resulting molecule, 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351), exhibits modified reactivity and solubility. sigmaaldrich.comwikipedia.org These highly substituted derivatives are important building blocks in coordination chemistry, catalysis, and materials science. wikipedia.orgchemicalbook.com

Overview of Sterically Hindered Phenols and their Unique Reactivity

The presence of bulky alkyl groups, like tert-butyl, ortho and para to the hydroxyl group on a phenol (B47542) ring leads to a class of compounds known as sterically hindered phenols. nih.gov This steric bulk physically obstructs the hydroxyl group, which in turn influences its reactivity. nih.gov A key characteristic of sterically hindered phenols is their ability to act as potent antioxidants. nih.govcymitquimica.com The steric hindrance enhances the stability of the phenoxyl radical that forms upon donation of a hydrogen atom to scavenge free radicals, thereby preventing rapid oxidation and terminating chain reactions. nih.gov This property is fundamental to their widespread use as stabilizers in polymers and other materials. chemicalbook.com The electron-donating nature of the alkyl groups also increases the electron density on the aromatic ring, further influencing the phenol's chemical behavior. nih.gov

Historical Development and Early Research Trends of Salicylaldehyde Derivatives

The study of salicylaldehyde and its derivatives has a rich history, with early research focusing on their synthesis and characteristic reactions, such as the Perkin synthesis to produce coumarin (B35378). nih.gov The development of coordination chemistry spurred interest in salicylaldehyde derivatives as versatile ligands. Condensation reactions with amines yield Schiff bases, such as salen ligands, which form stable complexes with a wide range of metal ions. researchgate.netwikipedia.org Research has shown that these metal complexes have broad applications, including as catalysts in various biological and industrial processes. researchgate.net Over the years, the focus has expanded to include the synthesis of derivatives with specific electronic and steric properties to fine-tune the performance of the resulting materials and complexes. sigmaaldrich.com While the preparation of many salicylaldehyde derivatives is well-established, research into creating more complex and systematically functionalized derivatives is ongoing. sigmaaldrich.com

Emerging Research Frontiers for ortho-Hydroxybenzaldehydes

Current research on ortho-hydroxybenzaldehydes, including highly substituted variants like 3,5-di-tert-butyl-2-hydroxybenzaldehyde, is exploring several new frontiers. One significant area is their application in asymmetric catalysis, where chiral Schiff base ligands derived from these aldehydes are used to create catalysts for enantioselective reactions. sigmaaldrich.comwikipedia.org There is also growing interest in their use in the development of advanced materials, such as polymers and molecular sensors. nih.gov Furthermore, the biological activities of salicylaldehyde derivatives are a major focus, with studies investigating their potential as anticancer, antioxidant, and antimicrobial agents. researchgate.netsigmaaldrich.com The ability to install salicylaldehyde modules into larger molecules to target specific biological entities, such as lysine (B10760008) residues in proteins, is a promising strategy in the design of new therapeutic agents. thermofisher.com

Properties of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

The physical and chemical properties of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde are well-documented.

Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 37942-07-7 | sigmaaldrich.comwikipedia.orgnih.gov |

| Molecular Formula | C₁₅H₂₂O₂ | sigmaaldrich.comwikipedia.orgnih.gov |

| Molar Mass | 234.33 g/mol | sigmaaldrich.comresearchgate.net |

| Appearance | Pale yellow solid; Powder or crystals | sigmaaldrich.comwikipedia.orgnih.gov |

| Melting Point | 59-61 °C | sigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in DMSO and methanol | chemicalbook.com |

| Structure | The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group at position 2, an aldehyde group at position 1, and two tert-butyl groups at positions 3 and 5. It crystallizes in the monoclinic space group P21/n. | sigmaaldrich.com |

| Intramolecular Bonding | Intramolecular O—H⋯O hydrogen bonds are present, forming six-membered rings. |

Detailed Research Findings

3,5-Di-tert-butyl-2-hydroxybenzaldehyde is primarily utilized as a precursor in the synthesis of more complex molecules, particularly Schiff base ligands. These ligands are then used to form metal complexes with applications in catalysis and materials science.

Synthesis of Schiff Base Ligands: The compound readily undergoes condensation reactions with various amines to form Schiff base ligands. For instance, it reacts with diamines to create salen-type ligands, which are important in coordination chemistry. wikipedia.org It has been used to synthesize ligands for copper(II) and cobalt(II) complexes. sigmaaldrich.com

Asymmetric Catalysis: Chiral Schiff base ligands derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde are crucial in the field of asymmetric catalysis. A notable example is its use in the preparation of the ligand for Jacobsen's catalyst, which is highly effective for the enantioselective epoxidation of olefins. wikipedia.org It is also used to create chiral ligands for copper-catalyzed additions of alkynes to imines and for the enantioselective addition of diethylzinc (B1219324) to aldehydes. sigmaaldrich.com

Coordination Chemistry: The sterically bulky tert-butyl groups influence the geometry and reactivity of the resulting metal complexes. These bulky groups can create specific spatial arrangements around the metal center, which is advantageous in catalytic applications. It is a building block for compartmental macrocyclic dinuclear copper(II) complexes.

Biological Activity: While the compound itself has some reported antibacterial activity, its derivatives, particularly Schiff base complexes, are more commonly studied for their biological properties. chemicalbook.com Acylhydrazones derived from this aldehyde have shown potential as enzyme inhibitors. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,5-bis(2-methylbutan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-7-16(3,4)13-9-12(11-18)15(19)14(10-13)17(5,6)8-2/h9-11,19H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNUFRUBZPAFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,5 Di Tert Amyl 2 Hydroxybenzaldehyde

Conventional Synthetic Routes: Exploration of Established Approaches

Established methods for the synthesis of substituted salicylaldehydes have been widely applied and adapted for the production of 3,5-Di-tert-amyl-2-hydroxybenzaldehyde. These routes typically involve electrophilic aromatic substitution reactions on an activated phenol (B47542) ring.

Formylation reactions are the most direct methods for synthesizing the target compound from its phenol precursor.

Duff Reaction: The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent. wikipedia.org The reaction requires a strongly activating group, such as a hydroxyl group, on the aromatic ring. wikipedia.org For the synthesis of this compound, the starting material is 2,4-di-tert-amylphenol. The formylation occurs preferentially at the ortho position to the hydroxyl group. wikipedia.org

The reaction mechanism involves the generation of an electrophilic iminium ion from protonated hexamine. This electrophile attacks the electron-rich phenol ring. A subsequent intramolecular redox reaction and hydrolysis yield the final aldehyde product. wikipedia.org A process for the analogous 3,5-di-tert-butylsalicylaldehyde involves heating 2,4-di-tert-butylphenol with hexamethylenetetramine in glacial acetic acid, followed by hydrolysis with an aqueous acid. google.com This process is reported to provide the product in high yield and purity. google.com

Table 1: Representative Conditions for Duff Reaction Synthesis of 3,5-Dialkyl-2-hydroxybenzaldehydes

| Parameter | Condition | Source |

| Starting Material | 2,4-Di-tert-butylphenol (analogue) | google.com |

| Formylating Agent | Hexamethylenetetramine (1-3 equivalents) | google.com |

| Solvent | Glacial Acetic Acid | google.com |

| Temperature | 100°C to 130°C | google.com |

| Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) or water | google.com |

| Yield | >60% | google.com |

Vilsmeier-Haack Variations: The Vilsmeier-Haack reaction is another effective method for formylating electron-rich aromatic compounds. chemistrysteps.com The reaction employs a Vilsmeier reagent, which is typically a chloroiminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemistrysteps.comnrochemistry.com

The Vilsmeier reagent is a relatively weak electrophile, making this reaction most suitable for highly activated substrates like phenols. chemistrysteps.com The electrophilic iminium salt attacks the aromatic ring of 2,4-di-tert-amylphenol, leading to an intermediate that is hydrolyzed during workup to yield this compound. nrochemistry.com While specific yields for the tert-amyl derivative are not widely reported, the reaction is known to be a general and mild method for producing aryl aldehydes. chemistrysteps.com

An alternative synthetic route involves the oxidation of a precursor molecule where a methyl or a related group is already in the desired position. For the synthesis of this compound, this would require the precursor 3,5-di-tert-amyl-2-methylphenol.

The oxidation of substituted p-cresols to their corresponding p-hydroxybenzaldehydes is a known transformation. googleapis.com For example, 2,4,6-trimethylphenol can be selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde using catalytic amounts of copper(II) chloride with potassium carbonate and hydrogen peroxide. researchgate.net This demonstrates the feasibility of oxidizing a methyl group on a hindered phenol ring to an aldehyde. A similar strategy could theoretically be applied to 3,5-di-tert-amyl-2-methylphenol. However, the availability of this specific precursor is a significant challenge compared to the readily available 2,4-di-tert-amylphenol used in formylation reactions.

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution. The starting material, 2,4-di-tert-amylphenol, possesses substituents that control the regiochemical outcome of the formylation.

Hydroxyl Group (-OH): This is a powerful activating group that directs incoming electrophiles to the ortho and para positions.

tert-Amyl Groups (-C(CH₃)₂C₂H₅): These are bulky alkyl groups that are weakly activating and also exhibit ortho, para-directing effects.

In 2,4-di-tert-amylphenol, the C4 position (para to the hydroxyl group) is blocked by a tert-amyl group. The C2 position is also occupied. Therefore, electrophilic attack is directed to the only available ortho position, C6. This inherent regioselectivity ensures that formylation reactions like the Duff or Vilsmeier-Haack reaction yield the desired this compound isomer with high selectivity.

Advanced Synthetic Methodologies and Catalytic Approaches

Modern synthetic chemistry aims to improve upon conventional methods by introducing catalytic systems and greener processes that enhance efficiency, selectivity, and sustainability.

Recent advancements have shown that transition metals can effectively catalyze the ortho-formylation of phenols. One notable method involves the use of transition metal ions such as Cu(II), Ni(II), and Zn(II) to facilitate the Vilsmeier-Haack reaction. scispace.comsemanticscholar.org In this protocol, the reaction between a phenol and the Vilsmeier reagent, which is often sluggish, is significantly accelerated. scispace.com The proposed mechanism involves the formation of a metal phenoxide salt, which then actively directs the incoming iminium electrophile to the ortho position, leading to good yields of the corresponding salicylaldehyde (B1680747). scispace.com

Another efficient, regioselective method for the ortho-formylation of phenols uses anhydrous magnesium dichloride with paraformaldehyde and triethylamine (B128534). orgsyn.org This Lewis acid-mediated approach provides exclusively the ortho-formylated product and is applicable for large-scale preparations. orgsyn.org

Table 2: Metal-Mediated ortho-Formylation of Phenols

| Method | Catalyst/Mediator | Formyl Source | Key Features | Source |

| Catalytic Vilsmeier-Haack | Cu(II), Ni(II), Co(II), Cd(II), or Zn(II) nitrates | DMF/POCl₃ | Highly regioselective; improved yields and reaction rates over uncatalyzed reaction. | scispace.com |

| Lewis Acid-Mediated | Anhydrous MgCl₂ | Paraformaldehyde | Exclusive ortho-formylation; applicable for large-scale synthesis. | orgsyn.org |

The principles of green chemistry focus on developing more environmentally benign and efficient synthetic processes. For salicylaldehyde synthesis, this includes the use of non-hazardous solvents, energy-efficient techniques like microwave irradiation, and solvent-free reaction conditions. researchgate.net

The Vilsmeier-Haack reaction, for instance, has been adapted to be performed under solvent-free conditions by grinding the reactants in a mortar or by using microwave irradiation. These methods dramatically reduce reaction times from hours to minutes and often lead to improved yields compared to classical solution-phase reactions. Such approaches minimize the use of volatile organic solvents and reduce energy consumption, aligning with the goals of sustainable synthesis. researchgate.netiastate.edu The development of highly efficient, high-yield reactions, such as the optimized Duff reaction for dialkylsalicylaldehydes, can also be considered a greener approach as it maximizes atom economy and reduces chemical waste. google.com

Chemo- and Regioselective Synthesis Challenges

The synthesis of this compound from its precursor, 2,4-di-tert-amylphenol, is fundamentally an electrophilic aromatic substitution. The primary challenge lies in achieving high regioselectivity—directing the incoming formyl group (-CHO) exclusively to the ortho position relative to the hydroxyl (-OH) group, specifically at the C6 position. The hydroxyl group is a potent ortho-para directing group, activating the positions adjacent (ortho) and opposite (para) to it. In the 2,4-di-tert-amylphenol substrate, the C2 and C4 positions are already occupied by bulky tert-amyl groups. This substitution pattern inherently blocks two of the three activated positions, simplifying the regiochemical outcome by favoring formylation at the remaining open ortho position (C6).

Two classical methods for the ortho-formylation of phenols are the Reimer-Tiemann reaction and the Duff reaction wikipedia.orgunacademy.comallen.inbyjus.com.

Reimer-Tiemann Reaction: This reaction typically uses chloroform and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile wikipedia.orgbyjus.com. While effective for many phenols, its application to sterically hindered substrates can be problematic. The bulky nature of the dichlorocarbene intermediate can exacerbate the steric clash with the tert-amyl group, potentially leading to lower yields uni.edu.

Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium (such as glycerol/boric acid or trifluoroacetic acid) wikipedia.orgsynarchive.com. The reactive electrophile is an iminium ion derived from HMTA wikipedia.org. The Duff reaction is often more successful than the Reimer-Tiemann reaction for phenols that are prone to failure with the latter method uni.edu. For substrates like 2,4-dialkylphenols, the Duff reaction is a common choice, though it is not without its own set of challenges, including the potential for complex side reactions wikipedia.org.

A key chemoselectivity challenge is to prevent unwanted side reactions, such as the formation of benzoxazine derivatives in the Duff reaction or chlorinated byproducts in the Reimer-Tiemann reaction, which can compete with the desired formylation researchgate.net.

Isolation, Purification, and Yield Optimization Techniques

The successful synthesis of this compound hinges on effective isolation and purification protocols, as well as the systematic optimization of reaction parameters to maximize yield.

Isolation and Purification: Following the formylation reaction, the initial workup typically involves quenching the reaction and hydrolyzing any intermediate species. In the Duff reaction, this requires an acidic workup to hydrolyze the Schiff base intermediate to the final aldehyde uni.eduwikipedia.org. The crude product is then usually isolated by extraction with an organic solvent.

Several techniques are employed for the purification of the final product:

Steam Distillation: This is a highly effective method for separating the volatile aldehyde product from non-volatile starting materials, catalysts, and polymeric byproducts uni.edu.

Recrystallization: The crude solid product can be purified by recrystallization from suitable solvents, such as ethanol (B145695) or aqueous solvent mixtures.

Column Chromatography: For high-purity requirements or when dealing with difficult-to-separate byproducts, silica gel chromatography is a common purification strategy acs.orgacs.org.

Yield Optimization: Maximizing the yield of this compound requires careful control over several reaction variables. While specific optimization data for the di-tert-amyl variant is scarce, strategies can be inferred from studies on structurally similar dialkylphenols. For instance, a study on the Duff reaction of 2-methyl-4-tert-amylphenol reported a modest yield of 19% for the corresponding aldehyde, highlighting the need for optimization uni.edu.

The following table summarizes key parameters that can be adjusted to optimize the synthesis.

| Parameter | Effect on Reaction | Optimization Strategy |

| Reaction Method | Determines the electrophile and reaction pathway. | The Duff reaction is often preferred for hindered phenols over the Reimer-Tiemann reaction to avoid lower yields and certain byproducts uni.edu. |

| Solvent/Medium | Influences reagent solubility and reaction temperature. | In the Duff reaction, solvents like anhydrous glycerol, acetic acid, or trifluoroacetic acid are used. Trifluoroacetic acid can sometimes improve yields but requires careful handling lookchem.com. |

| Temperature | Affects reaction rate and byproduct formation. | Duff reactions are typically run at elevated temperatures (145-175°C), but careful control is needed to prevent decomposition or polymerization uni.edu. |

| Reactant Ratio | The stoichiometry of phenol to formylating agent can impact yield and selectivity. | Varying the ratio of phenol to hexamethylenetetramine (in the Duff reaction) can help maximize conversion and minimize side reactions. |

| Catalysts/Mediators | Can enhance reaction rate and selectivity. | Copper-mediated Duff reactions have been shown to significantly improve both yield and ortho-selectivity for some phenols researchgate.net. |

Analysis of Byproducts and Side Reactions in Synthetic Processes

A thorough understanding of potential side reactions is crucial for developing a robust synthetic process and for implementing effective purification strategies. The formylation of 2,4-dialkylphenols can lead to several byproducts depending on the chosen method.

In the Duff Reaction: The primary side reaction involves the formation of dihydro-1,3-benzoxazine derivatives . This occurs when the benzylamine intermediate, formed after the initial electrophilic attack, reacts with an additional molecule of formaldehyde (B43269) (generated from HMTA) instead of undergoing oxidation and hydrolysis to the aldehyde. The steric hindrance from the bulky tert-amyl groups on the phenol ring can favor the formation of these stable heterocyclic structures.

In the Reimer-Tiemann Reaction: While generally yielding the ortho-aldehyde, this reaction is known for producing several other products:

Para-Isomer: Formation of the p-hydroxybenzaldehyde is a common side reaction. However, with a 2,4-disubstituted phenol like 2,4-di-tert-amylphenol, the para position is blocked, eliminating this possibility.

Dichloromethyl-substituted Phenols: The intermediate formed after the attack of dichlorocarbene may persist if hydrolysis is incomplete.

Cyclohexadienones: In some cases, particularly with phenols where the ortho positions are blocked, abnormal Reimer-Tiemann products like dichloromethyl-substituted cyclohexadienones can be formed .

The table below details common byproducts encountered in the synthesis of substituted salicylaldehydes.

| Synthetic Method | Potential Byproduct | Conditions Favoring Formation |

| Duff Reaction | Dihydro-1,3-benzoxazine derivatives | High steric hindrance on the phenol; excess formaldehyde source (HMTA). |

| Duff Reaction | Polymeric/tar-like substances | High reaction temperatures or prolonged reaction times uni.edu. |

| Reimer-Tiemann Reaction | Dichloromethyl-substituted cyclohexadienones | Sterically hindered phenols where hydrolysis of the intermediate is difficult . |

| Reimer-Tiemann Reaction | Chlorinated phenol derivatives | Incomplete reaction or alternative reaction pathways of the dichlorocarbene intermediate. |

Analysis of the crude reaction mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for identifying and quantifying these byproducts, which in turn informs the optimization of reaction conditions and the development of targeted purification protocols.

Chemical Reactivity and Mechanistic Studies of 3,5 Di Tert Amyl 2 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is the primary site for a variety of important organic transformations, including condensation, nucleophilic addition, and oxidation-reduction reactions.

The most prominent reaction involving the aldehyde group of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) is its condensation with primary amines to form Schiff bases, also known as imines (-CH=N-R). sigmaaldrich.comsigmaaldrich.com This reaction is a cornerstone in the synthesis of multidentate ligands, often called salen-type ligands, which are crucial in coordination chemistry and catalysis. wikipedia.org The general reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the imine.

The synthesis is often carried out by refluxing equimolar amounts of the aldehyde and a primary amine in a solvent like ethanol (B145695), sometimes with a few drops of an acid catalyst such as glacial acetic acid. nih.gov For instance, condensation with 2-hydroxybenzohydrazide (B147611) in ethanol yields N'-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide. nih.gov Similarly, it readily reacts with diamines, such as 1,2-diaminocyclohexane, to form ligands for well-known catalysts like the Jacobsen's catalyst. wikipedia.org

Interactive Data Table: Examples of Schiff Base Synthesis

| Amine Reactant | Resulting Schiff Base Product | Reaction Conditions | Reference |

| 2-Hydroxybenzohydrazide | N'-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide | Ethanol, reflux, acetic acid catalyst | nih.gov |

| 1,2-Diaminocyclohexane | (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | Not specified | wikipedia.org |

| 2,6-bis(aminomethyl)-4-chlorophenol | Pentadentate ligand for dinuclear copper complexes | Not specified | researchgate.net |

| methyl-2-{N-(2′-aminoethane)}-amino-1-cyclopentenedithiocarboxylate | Bidentate Schiff base ligand | Not specified | sigmaaldrich.com |

The formation of imines is a reversible process, and the position of the equilibrium depends on the reaction conditions and the structure of the reactants. nih.gov The reaction generally proceeds through a two-step mechanism: a rapid, reversible nucleophilic addition of the primary amine to the carbonyl group to form a tetrahedral intermediate called a hemiaminal, followed by a slower, acid-catalyzed dehydration of the hemiaminal to form the imine. nih.gov

The two bulky tert-butyl groups on the aromatic ring of 3,5-di-tert-butyl-2-hydroxybenzaldehyde play a critical role in its reactivity. This steric hindrance can influence the rate and feasibility of the condensation reaction. The large groups can shield the aldehyde's carbonyl carbon from the nucleophilic attack of the amine, potentially slowing down the reaction compared to less hindered aldehydes like salicylaldehyde (B1680747).

However, despite this hindrance, the formation of Schiff bases is a very common and efficient reaction for this compound. wikipedia.orgresearchgate.net This suggests that the electronic activation of the carbonyl group and the thermodynamic stability of the resulting conjugated Schiff base product are sufficient to overcome the steric barrier. In some cases, steric hindrance from bulky substituents can lead to the formation of different product conformations or affect the packing of molecules in the solid state. researchgate.net For example, the reaction of sterically hindered salicylaldehydes with 1-(2-Aminoethyl) piperazine (B1678402) has been used to prepare specific mononuclear metal complexes.

Beyond amine condensation, the aldehyde group is susceptible to nucleophilic addition from a variety of other nucleophiles. This is a fundamental reaction of aldehydes where a nucleophile attacks the electrophilic carbonyl carbon. The initial product is a tetrahedral alkoxide intermediate, which is then typically protonated to give the final alcohol product.

Examples of nucleophiles that can add to aldehydes include:

Organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.

Cyanide ions (from HCN or salts like KCN) to form cyanohydrins.

Enolates , in reactions like the Aldol addition.

Ylides , in the Wittig reaction to form alkenes.

While specific studies on these additions to 3,5-di-tert-butyl-2-hydroxybenzaldehyde are not prominent in the search results, these are standard aldehyde reactions. However, the significant steric hindrance from the adjacent tert-butyl groups would be expected to play a substantial role, likely requiring more forceful reaction conditions or highly reactive, less bulky nucleophiles compared to unhindered aldehydes. The compound has been used to synthesize chiral oxazolidine (B1195125) ligands for the enantioselective addition of diethylzinc (B1219324) to other aldehydes, highlighting its role in facilitating nucleophilic additions in other contexts. sigmaaldrich.comsigmaaldrich.com

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: The aldehyde group of 3,5-di-tert-butyl-2-hydroxybenzaldehyde can be oxidized to the corresponding carboxylic acid (3,5-di-tert-butyl-2-hydroxybenzoic acid). Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), has been studied for its antioxidant properties, which involves oxidation processes. acs.org A synthesis of a tert-butyl-hydroxylated derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde utilized an HBr-DMSO system as an effective oxidant. acs.orgnih.gov

Reduction: The aldehyde group can be reduced to a primary alcohol (forming (3,5-di-tert-butyl-2-hydroxyphenyl)methanol). Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These hydride reagents act as nucleophiles, delivering a hydride ion (H⁻) to the carbonyl carbon. Given its milder nature and higher functional group tolerance, NaBH₄ in a protic solvent like ethanol would be a typical choice for this reduction, leaving the aromatic ring and hydroxyl group intact.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are classified based on the changes in bonding, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements.

For a molecule like 3,5-di-tert-butyl-2-hydroxybenzaldehyde, direct participation in common pericyclic reactions is not typical. The aromatic ring is generally too stable to act as a diene in a Diels-Alder reaction under normal conditions. However, the aldehyde and hydroxyl groups can influence rearrangements in more complex transformations. For instance, the Knoevenagel condensation of the isomeric 2-hydroxy-3,5-di-tert-butylbenzaldehyde with malonic acid can lead to a coumarin (B35378) derivative, which involves an intramolecular cyclization that can be viewed in the context of pericyclic principles. researchgate.net While not a direct pericyclic reaction of the starting aldehyde, it demonstrates how its functionality can lead to structures that undergo such transformations. Generally, pericyclic reactions for this specific molecule are not a major pathway unless it is derivatized into a more suitable substrate, such as a 1,3,5-triene for an electrocyclic reaction. msu.edu

Condensation Reactions with Amines: Schiff Base Formation

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 3,5-di-tert-amyl-2-hydroxybenzaldehyde, participating in a range of reactions typical for hindered phenols.

The hydroxyl group of this compound can undergo acylation and alkylation to form the corresponding esters and ethers. These reactions typically require a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) yields the corresponding acetate (B1210297) or benzoate (B1203000) esters. The steric hindrance from the adjacent tert-amyl group and the aldehyde group can make this reaction slower compared to unhindered phenols.

Alkylation: Alkylation to form ethers is generally accomplished using alkyl halides in the presence of a base like sodium hydride or potassium carbonate. The choice of base and solvent is crucial to overcome the steric hindrance and achieve a reasonable yield. For instance, the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide, is a common method. However, due to the sterically hindered nature of the substrate, elimination reactions can sometimes compete with the desired substitution, especially with secondary or tertiary alkyl halides. byjus.com

Table 1: Representative Acylation and Alkylation Reactions Note: This table illustrates expected reactions for this compound based on known transformations of similar hindered phenols.

| Reaction Type | Reagents | Product |

| Acylation | Acetic anhydride, Pyridine | 3,5-Di-tert-amyl-2-acetoxybenzaldehyde |

| Alkylation | Methyl iodide, K₂CO₃ | 3,5-Di-tert-amyl-2-methoxybenzaldehyde |

Deprotonation and Anionic Reactivity

The phenolic proton of this compound is acidic and can be removed by a variety of bases to form the corresponding phenoxide anion. The acidity is influenced by the electron-donating nature of the alkyl groups and the electron-withdrawing effect of the aldehyde group. The resulting phenoxide is a potent nucleophile, though its reactivity is tempered by the steric bulk of the adjacent substituents.

This anionic intermediate is central to many of the compound's transformations, including the aforementioned acylation and alkylation reactions. The phenoxide can also participate in other reactions, such as condensations and rearrangements. For example, in the presence of a strong base, it can react with electrophiles at the oxygen atom or potentially at the ortho and para positions of the ring, although the latter is sterically hindered.

A significant feature of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the aldehyde group. researchgate.net This interaction forms a stable six-membered ring, which has several consequences for the molecule's reactivity.

The intramolecular hydrogen bond lowers the energy of the ground state, making the hydroxyl proton less available for intermolecular interactions and slightly decreasing its acidity compared to a similar phenol (B47542) without the ortho-aldehyde group. This hydrogen bond must be broken for reactions involving the hydroxyl group to occur, which can increase the activation energy for these processes.

Conversely, this hydrogen bonding can influence the conformation of the molecule and the stereochemical outcome of reactions at the aldehyde or on the aromatic ring. Studies on related salicylaldehyde derivatives have shown that the strength of this intramolecular hydrogen bond can be modulated by substituents on the aromatic ring, which in turn affects the molecule's physical and chemical properties. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and tert-amyl groups. However, the positions ortho and para to the hydroxyl group are already substituted (positions 3, 5, and the aldehyde at 1). The remaining positions (4 and 6) are sterically hindered by the bulky tert-amyl groups.

Electrophilic Aromatic Substitution: Electrophilic attack is directed by the activating groups to the available positions. The hydroxyl group is a powerful ortho, para-director, and the alkyl groups are also ortho, para-directing. byjus.com Given the substitution pattern, any further electrophilic substitution would be expected to occur at the 4 or 6 positions. However, the significant steric hindrance at these positions makes such reactions challenging and often requires harsh reaction conditions. The carbonyl group of the aldehyde is a deactivating group and a meta-director, which would direct incoming electrophiles to the 5-position, a position that is already occupied. ncert.nic.in

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzene ring is generally not favored unless there is a good leaving group present and the ring is activated by strong electron-withdrawing groups. wikipedia.org In the case of this compound, the ring is electron-rich due to the hydroxyl and alkyl groups, making it a poor candidate for nucleophilic aromatic substitution. libretexts.org

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not widely available, the mechanisms of its key reactions can be inferred from studies on salicylaldehyde and its derivatives.

One of the most important reactions of salicylaldehydes is their condensation with amines to form Schiff bases (imines). This reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl carbon, followed by dehydration to form the C=N double bond. This particular aldehyde is a common building block for the synthesis of salen-type ligands, which are important in catalysis. wikipedia.org

The formation of coumarin derivatives from salicylaldehydes via reactions like the Perkin reaction has also been mechanistically studied. These reactions often involve the initial formation of an O-acetylated intermediate, which then undergoes an intramolecular aldol-type condensation. sciforum.netnih.gov The steric hindrance from the tert-amyl groups would likely influence the rate and yield of such cyclization reactions.

Table 2: Mechanistic Overview of Key Reactions Note: This table outlines the generally accepted mechanisms for reactions involving the functional groups present in this compound.

| Reaction | Key Mechanistic Steps | Influence of Substituents |

| Schiff Base Formation | Nucleophilic attack of amine on aldehyde, formation of a carbinolamine intermediate, dehydration. | Bulky tert-amyl groups may sterically hinder the approach of the amine, potentially slowing the reaction rate. |

| Perkin Reaction | Formation of an O-acetylated salicylaldehyde, intramolecular aldol-type condensation, dehydration. | Steric hindrance from tert-amyl groups could disfavor the cyclization step, potentially leading to lower yields or requiring more forcing conditions. |

| Electrophilic Aromatic Substitution | Attack of an electrophile on the electron-rich aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com | The hydroxyl and alkyl groups activate the ring, but the bulky tert-amyl groups sterically block the most activated positions, making substitution difficult. |

A comprehensive review of available scientific literature reveals a significant scarcity of specific research focused on the coordination chemistry and ligand design of This compound . This particular derivative of salicylaldehyde appears to be substantially less studied than its close structural analog, 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

Consequently, building a detailed article that strictly adheres to the requested outline for the tert-amyl compound is not feasible based on currently accessible research data. The specific subsections regarding bidentate, tridentate, and polydentate ligand architectures, the precise impact of tert-amyl substituents on ligand conformation, chiral derivatization, and the formation of its various metal complexes (Transition Metal, Main Group, and Lanthanide/Actinide) are not sufficiently documented in published studies.

In contrast, extensive research is available for 3,5-di-tert-butyl-2-hydroxybenzaldehyde , which is a foundational building block for a vast array of Schiff base ligands and their metal complexes. Studies on this analog cover all the topics outlined in the request, including detailed synthetic procedures, structural characterization of ligands and complexes, analysis of steric effects, and the development of chiral systems for catalysis.

Should you be interested in an article on the well-documented 3,5-di-tert-butyl-2-hydroxybenzaldehyde , sufficient data exists to create a thorough and scientifically accurate report based on the provided structure.

Coordination Chemistry and Ligand Design with 3,5 Di Tert Amyl 2 Hydroxybenzaldehyde

Formation and Characterization of Metal Complexes

Coordination Modes and Geometries of the Metal Centers

Ligands derived from 3,5-di-tert-amyl-2-hydroxybenzaldehyde, most notably Schiff base ligands, exhibit versatile coordination behavior, binding to metal centers through various modes. The specific coordination geometry is influenced by the nature of the metal ion, the diamine backbone used in the Schiff base synthesis, and the reaction conditions.

Typically, these ligands act as tetradentate donors, coordinating to metal ions through two phenolic oxygen atoms and two imine nitrogen atoms. researchgate.net This [O,N,N,O] coordination mode is common for salen-type ligands, which are readily synthesized by the condensation of a salicylaldehyde (B1680747) derivative with a diamine. wikipedia.orgtaylorandfrancis.com The resulting metal complexes often adopt a square planar or a distorted tetrahedral geometry around the metal center. However, higher coordination numbers and different geometries, such as square pyramidal or octahedral, can be achieved, particularly when additional ligands or solvent molecules coordinate to the metal ion. researchgate.net

For instance, in some iron(III) complexes, the ligand occupies the four equatorial positions, with a chloride ion completing the coordination sphere in an axial position, resulting in a square pyramidal geometry. researchgate.net Similarly, nickel(II) complexes with related salicylaldehyde derivatives have been shown to possess a distorted octahedral geometry, where the salicylaldehyde ligands bind in a bidentate fashion through the deprotonated phenolato and the carbonyl oxygen atoms, with other co-ligands occupying the remaining sites. mdpi.com

The steric bulk of the tert-amyl groups at the 3 and 5 positions of the salicylaldehyde ring plays a crucial role in influencing the coordination geometry. This steric hindrance can prevent the formation of certain polymeric structures and favor the formation of discrete mononuclear or dinuclear complexes. It can also lead to distortions from ideal geometries. In some cases, the steric bulk of co-ligands, such as triphenylphosphine, can even force a ligand that typically acts as a tridentate donor to coordinate in a bidentate fashion. ntu.edu.tw

The coordination is confirmed by spectroscopic methods. In the infrared (IR) spectra of the metal complexes, the disappearance of the phenolic -OH stretching band and shifts in the C=N (imine) and C-O (phenolic) stretching frequencies confirm the deprotonation of the hydroxyl group and the coordination of both the oxygen and nitrogen atoms to the metal center. mdpi.comsapub.org

Table 1: Common Coordination Geometries of Metal Complexes with Ligands Derived from Substituted Salicylaldehydes

| Metal Ion | Ligand Type | Coordination Number | Geometry |

| Ni(II) | Salen-type | 4 | Square Planar |

| Zn(II) | Salen-type | 4 | Tetrahedral |

| Fe(III) | Salen-type with anion | 5 | Square Pyramidal |

| Cu(II) | Hydrazone | 5 | Square Pyramidal |

| Ru(II) | Thiosemicarbazone | 6 | Distorted Octahedral |

| Ni(II) | Dihalo-salicylaldehyde | 6 | Distorted Octahedral |

This table is generated based on findings for related substituted salicylaldehyde complexes.

Electronic Properties of Metal-Ligand Interactions

The electronic properties of metal complexes derived from this compound are dictated by the nature of the metal-ligand interactions. These properties are crucial for the potential applications of these complexes in areas such as catalysis and materials science. The electronic character of the complex can be tuned by modifying the substituents on the salicylaldehyde ring and the diamine bridge of the Schiff base ligand. northwestern.edu

The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of molecular orbitals. The energy of these orbitals can be probed using techniques like UV-Visible spectroscopy. The electronic spectra of these complexes typically show bands corresponding to d-d transitions within the metal center and charge-transfer (CT) transitions between the metal and the ligand (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). The position and intensity of these bands provide insights into the geometry and electronic structure of the complex. researchgate.net For example, in molybdenum(VI) complexes with related Schiff bases, bands around 450 nm are attributed to O(p) → Mo(d) LMCT. researchgate.net In some ruthenium(II) complexes, the lowest triplet states are described as MLCT from the ruthenium center to the salicylaldehyde ligand. researchgate.net

The electronic properties are also reflected in the magnetic behavior of the complexes. For instance, many Ni(II) complexes with salen-type ligands are diamagnetic, consistent with a low-spin d⁸ configuration in a square planar environment. sapub.org The redox properties of the metal complexes can be investigated using cyclic voltammetry. This technique provides information about the stability of different oxidation states of the metal center in the complex.

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for understanding the electronic structure of these complexes. researchgate.netrsc.org DFT calculations can provide detailed information about bond lengths, bond angles, orbital energies, and the nature of the frontier molecular orbitals (HOMO and LUMO), which are essential for rationalizing the observed electronic spectra and redox potentials. rsc.org These theoretical calculations complement experimental data and provide a deeper understanding of the metal-ligand bonding. researchgate.net

Supramolecular Assemblies and Self-Assembly Processes

The structural features of this compound and its derivatives make them excellent building blocks for the construction of supramolecular assemblies through self-assembly processes. The presence of hydrogen bond donors (phenolic -OH) and acceptors (aldehyde C=O), along with the bulky tert-amyl groups, allows for the formation of ordered structures held together by non-covalent interactions.

In the solid state, the parent molecule, 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) (a closely related compound), exhibits an intramolecular hydrogen bond between the hydroxyl group and the aldehyde group, forming a stable six-membered ring. nih.gov This intramolecular interaction is a common feature in salicylaldehyde derivatives. researchgate.netnih.gov Intermolecular interactions, such as weak C-H···O hydrogen bonds, can link individual molecules to form larger assemblies, such as layered crystal structures. nih.gov

When incorporated into larger ligand frameworks, such as Schiff bases, the potential for supramolecular assembly increases. The resulting complexes can self-assemble into dimers, one-dimensional chains, or two-dimensional networks through intermolecular hydrogen bonding, π-π stacking interactions, or other weak forces. researchgate.netnih.govresearchgate.net For example, 2D supramolecular honeycomb networks have been formed through the self-assembly of tribenzoic acid derivatives on silver surfaces, driven by hydrogen bonding. nih.govresearchgate.netmpg.de While not directly involving this compound, this demonstrates the potential of functionalized aromatic compounds to form complex supramolecular architectures.

Catalytic Applications and Materials Science Contributions

Heterogeneous Catalysis and Supported Systems

Immobilization Strategies on Solid Supports

The investigation reveals that the vast majority of published research in these areas focuses on the closely related analogue, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (B142351) . This compound is extensively documented as a precursor for a wide range of catalysts, particularly Schiff base (e.g., Salen-type) ligands used in various transformations. sigmaaldrich.comwikipedia.orgresearchgate.netnih.gov

Conversely, specific studies detailing the synthesis, characterization, and catalytic performance of metal complexes derived solely from 3,5-Di-tert-amyl-2-hydroxybenzaldehyde are not sufficiently present in the accessible literature to fulfill the requirements of the requested article. Generating content on this specific compound for enantioselective catalysis, oxidation/reduction, polymerization, cross-coupling, and heterogeneous applications would require speculation based on the behavior of its tert-butyl counterpart. Such extrapolation would not meet the standard of scientific accuracy and would violate the strict instruction to focus solely on the specified compound.

Therefore, this article cannot be generated as requested due to the absence of dedicated research findings for this compound in the specified catalytic fields.

Table of Compounds Mentioned

Performance in Various Catalytic Cycles

The primary catalytic relevance of 3,5-di-tert-butyl-2-hydroxybenzaldehyde stems from its use as a precursor for Salen-type ligands. wikipedia.org These ligands are formed through the condensation reaction of the aldehyde with a diamine. wikipedia.orgsigmaaldrich.com The resulting metal-salen complexes are renowned catalysts in various organic transformations, particularly in asymmetric synthesis.

One of the most notable examples is the Jacobsen's catalyst, a manganese(III)-salen complex, which is prepared using a ligand derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde and 1,2-diaminocyclohexane. wikipedia.org This catalyst is highly effective for the enantioselective epoxidation of unfunctionalized olefins. wikipedia.org

Beyond epoxidation, ligands derived from this aldehyde are employed in a range of catalytic reactions:

Ring-Opening Polymerization (ROP): Trimetallic aluminum-salen complexes have been developed for the ROP of cyclic esters like rac-lactide. ed.ac.uk These catalysts demonstrate very high activities, with observed rate constants (k_obs) reaching up to 11 x 10⁻³ min⁻¹. ed.ac.uk Detailed studies show that the cooperative interaction between the metal centers is crucial, particularly during the initiation step of the polymerization. ed.ac.uk

Enantioselective Additions: Chiral Schiff base ligands synthesized from 3,5-di-tert-butyl-2-hydroxybenzaldehyde are used to create copper catalysts for the enantioselective addition of phenylacetylene (B144264) to imines. sigmaaldrich.comsigmaaldrich.com It is also a precursor for chiral oxazolidine (B1195125) ligands used in the enantioselective addition of diethylzinc (B1219324) to aldehydes. sigmaaldrich.comsigmaaldrich.com

The performance of these catalysts is directly influenced by the bulky tert-butyl groups, which help to create a specific chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

Role in Material Science and Advanced Materials

The unique structure of 3,5-di-tert-butyl-2-hydroxybenzaldehyde makes it a valuable precursor for a variety of advanced materials, from stable polymers to sophisticated optical and sensory devices.

Precursors for Polymeric Materials and Resins

3,5-Di-tert-butyl-2-hydroxybenzaldehyde serves as a monomer in the synthesis of various polymers and resins. Its aldehyde and hydroxyl functional groups allow it to participate in condensation polymerization reactions. For instance, it can be reacted with compounds like N,N-diethyl-2-methyl-1,4-phenylenediamine to synthesize salicylaldimine complexes, which can be foundational units for larger polymeric structures. sigmaaldrich.com

Research into related hydroxybenzaldehyde derivatives demonstrates their utility in creating copolymer resins. researchgate.net For example, terpolymers based on p-hydroxybenzaldehyde oxime and formaldehyde (B43269) show good thermal stability. researchgate.net Thermogravimetric analysis (TGA) of such resins indicates a multi-stage decomposition process, with initial loss of water followed by bond rupture at higher temperatures, characteristic of cross-linked polymer networks. researchgate.net While this specific research uses a related compound, the principles of incorporating phenolic aldehydes into resins are broadly applicable.

| Polymerization Type | Reactants | Resulting Material | Ref. |

| Condensation | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, Diamines | Salen-type polymers | wikipedia.org |

| Copolymerization | p-hydroxybenzaldehyde oxime, Formaldehyde, Acetophenones | Terpolymer resins | researchgate.net |

| Ring-Opening | rac-Lactide, Trimetallic Al-salen catalyst | Polylactide | ed.ac.uk |

Optical and Electronic Materials Development

The compound is instrumental in the development of materials with tailored optical and electronic properties. It is used in the synthesis of porphyrin derivatives, which are key components in photon upconversion technologies. rsc.org For example, 5,15-bis(di-tert-butylphenyl)porphyrin (DBP) is synthesized from 3,5-di-tert-butylbenzaldehyde (B94254). rsc.org When metalated with zinc, these porphyrins can be embedded in polymer films (like PVA) and act as sensitizers in triplet-triplet annihilation (TTA) based upconversion systems, which have applications in solar energy and bio-imaging. rsc.org

Furthermore, related compound 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050) is noted for its use in OLED materials as a radical trapping agent, highlighting the role of this structural motif in electronic applications. watson-int.com

Sensor Design and Chemo-sensing Applications

Schiff bases derived from 2-hydroxybenzaldehydes are widely explored for their chemo-sensing capabilities. nih.govresearchgate.net The condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with various amines yields Schiff base ligands that can selectively bind to metal ions or other analytes. researchgate.net This binding event often results in a detectable optical response, such as a change in color or fluorescence intensity, forming the basis of a chemical sensor.

For example, flexible Schiff base ligands prepared from 3,5-di-tert-butyl-2-hydroxybenzaldehyde and diamines exhibit different packing modes and conformations due to the steric hindrance of the tert-butyl groups. researchgate.net Acylhydrazones, formed from the reaction of 3,5-di-tert-butylbenzaldehyde with hydrazides, are another class of derivatives with potential as multidentate ligands for transition-metal complexation, which is a key feature for sensor design. nih.gov The presence of both a 3,5-di-tert-butylphenol (B75145) unit and another signaling moiety can enhance the molecule's sensory and antioxidant properties. nih.gov

| Sensor Component | Analyte | Principle of Detection | Ref. |

| Schiff Base Ligands | Metal Ions | Changes in conformation and electronic properties upon binding | researchgate.net |

| Acylhydrazone Derivatives | Transition Metals | Complexation leading to optical or electrochemical signals | nih.gov |

| Salen-type Complexes | Various Analytes | Selective binding in the ligand's cavity | researchgate.net |

It appears there is a significant discrepancy regarding the chemical compound specified in the subject line. While the request is for an article on "This compound ," extensive research has yielded no specific spectroscopic data for this compound. Instead, the scientific literature and chemical databases consistently provide information for a closely related but different compound: "3,5-Di-tert-butyl-2-hydroxybenzaldehyde ."

The tert-amyl group has a five-carbon chain, whereas the tert-butyl group has a four-carbon chain. This difference in molecular structure results in distinct spectroscopic properties.

To ensure the scientific accuracy of the article, please clarify which of these two compounds you would like the article to focus on. All further content generation will be paused pending your response.

Advanced Spectroscopic and Structural Elucidation of 3,5 Di Tert Amyl 2 Hydroxybenzaldehyde and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351). The compound has a chemical formula of C₁₅H₂₂O₂. nist.govnih.gov This corresponds to a theoretical exact mass of approximately 234.1620 Da. nih.govnih.gov HRMS analysis provides an experimental mass measurement with high precision, allowing for unambiguous confirmation of the molecular formula.

The mass spectrum of this compound typically shows a prominent molecular ion peak [M]⁺. Common fragmentation patterns observed under electron ionization (EI) involve the loss of a methyl group (-CH₃) to form a stable ion at [M-15]⁺, or the loss of a tert-butyl group (-C₄H₉) resulting in an ion at [M-57]⁺. These characteristic fragments are indicative of the bulky alkyl substituents on the aromatic ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

| Exact Mass | 234.161979940 Da |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. Studies on 3,5-di-tert-butyl-2-hydroxybenzaldehyde have revealed detailed structural parameters. The compound is known to crystallize in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit. uu.nlresearchgate.net

Crystallographic Data for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | uu.nlresearchgate.net |

| Space Group | P2₁/c | uu.nl |

| Temperature | 150 K | uu.nlresearchgate.net |

| Molecules per Asymmetric Unit (Z') | 2 | uu.nlresearchgate.net |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds)

The molecular structure of 3,5-di-tert-butyl-2-hydroxybenzaldehyde is characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the oxygen atom of the adjacent aldehyde group (-CHO). uu.nlresearchgate.net This interaction forms a stable six-membered ring. researchgate.net Consequently, the primary hydrogen bonding is exclusively intramolecular, with no significant intermolecular hydrogen bonds directing the crystal packing. uu.nl The molecules instead pack in layers parallel to the (101) crystallographic plane. uu.nl

Crystallographic Disorder Analysis

Crystallographic studies have revealed that the tert-butyl groups in 3,5-di-tert-butyl-2-hydroxybenzaldehyde can exhibit rotational disorder. In one of the two independent molecules within the asymmetric unit, a tert-butyl group was found to be disordered over two positions. uu.nlresearchgate.net The final refined occupancies for the major and minor components of this disorder were determined to be 69.6(3)% and 30.4(3)%, respectively. uu.nlresearchgate.net This disorder indicates that the tert-butyl group can adopt slightly different orientations within the crystal lattice at a given temperature (150 K). uu.nl

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

While 3,5-di-tert-butyl-2-hydroxybenzaldehyde is itself diamagnetic, it serves as a crucial building block for Schiff base ligands that coordinate with paramagnetic transition metals, such as copper(II). amu.edu.plwikipedia.org Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying these metal complexes, providing detailed information about the oxidation state, coordination environment, and electronic structure of the metal center. amu.edu.plresearchgate.net

For typical square-planar or tetragonally distorted Cu(II) Schiff base complexes derived from this aldehyde, the EPR spectrum is characterized by axial symmetry with two principal g-factor values, g∥ and g⊥. The observed trend is often g∥ > g⊥ > gₑ (2.0023), which indicates that the unpaired electron resides primarily in the dₓ²-y² orbital of the copper ion. researchgate.netsbmu.ac.ir The magnitude of the g-values and the copper hyperfine coupling constants (A∥ and A⊥) provide insight into the covalent character of the metal-ligand bonds. researchgate.netsbmu.ac.ir

Representative EPR Parameters for a Cu(II) Schiff Base Complex

| Parameter | Typical Value | Significance |

|---|---|---|

| g∥ | ~2.11 - 2.24 | Reflects the electronic environment along the principal axis |

| g⊥ | ~2.04 - 2.13 | Reflects the electronic environment perpendicular to the principal axis |

| A∥ (x 10⁻⁴ cm⁻¹) | ~8.8 | Hyperfine coupling constant along the principal axis |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within 3,5-di-tert-butyl-2-hydroxybenzaldehyde and its derivatives. The spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, typically occurring at shorter wavelengths with high intensity, arise from the excitation of electrons in the aromatic system. The n→π* transition, which is formally forbidden and thus of lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.

In different solvents, the position of these absorption maxima can shift. For instance, in a polar solvent, the n→π* transition often undergoes a hypsochromic (blue) shift, while the π→π* transition may experience a bathochromic (red) shift. The formation of metal complexes with Schiff base derivatives also significantly alters the UV-Vis spectrum, providing evidence of ligand-to-metal coordination.

UV Absorption Maxima for a Related Compound (3,5-Di-tert-butyl-4-hydroxybenzaldehyde)

| Solvent System | λmax (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| H₂O / H₂SO₄ (66%) | 258 | 5740 | chemwhat.com |

| H₂O / NaOH (0.1N) | 232 | 8600 | chemwhat.com |

| H₂O / NaOH (0.1N) | 290 | 3120 | chemwhat.com |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For derivatives of salicylaldehyde (B1680747), DFT methods are routinely used to provide a fundamental understanding of their chemical nature. mdpi.comnih.gov

The initial step in most DFT studies involves the optimization of the molecule's geometry to find its lowest energy conformation. For 3,5-Di-tert-amyl-2-hydroxybenzaldehyde, this process would typically be carried out using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p). mwjscience.com The optimization process refines bond lengths, bond angles, and dihedral angles to achieve a stable structure.

A critical feature of 2-hydroxybenzaldehyde derivatives is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group, forming a stable six-membered ring. researchgate.net This interaction significantly influences the planarity of the molecule. The bulky tert-amyl groups at the 3 and 5 positions introduce steric hindrance, which may cause slight deviations from perfect planarity.

The electronic structure of the molecule, including the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the electrophilic and nucleophilic regions of the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Disubstituted 2-Hydroxybenzaldehyde Scaffold (Note: This data is illustrative and based on typical values for similar structures, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-O (hydroxyl) | 1.36 | - | - |

| C=O (aldehyde) | 1.23 | - | - |

| O-H | 0.97 | - | - |

| C-C-C (ring) | - | 118 - 121 | - |

| C-C=O | - | ~124 | - |

| O-C-C-C (ring) | - | - | ~180 (near planar) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For salicylaldehyde derivatives, the HOMO is typically localized on the electron-rich phenyl ring and the hydroxyl group, while the LUMO is often centered on the electron-withdrawing aldehyde group. nih.gov The tert-amyl groups, being electron-donating, would be expected to raise the energy of the HOMO, potentially leading to a smaller energy gap compared to unsubstituted salicylaldehyde.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Disubstituted Salicylaldehyde (Note: This data is for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

DFT calculations are a powerful tool for predicting various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. nih.gov For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretch (broadened due to hydrogen bonding), the C=O stretch of the aldehyde, and the C-H stretches of the aromatic ring and the alkyl groups.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra. nih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which are typically π → π* transitions within the aromatic system. The solvent environment can influence these spectroscopic properties, a factor that can be modeled using computational methods. mwjscience.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions. researchgate.net

For a flexible molecule like this compound, which has rotatable bonds in the tert-amyl groups, MD simulations can be used to explore its conformational landscape. These simulations can reveal the different accessible conformations and the energy barriers between them. The rotation of the bulky tert-amyl groups may be sterically hindered, leading to a limited number of preferred conformations.

MD simulations are particularly well-suited for studying how a molecule interacts with its environment, such as a solvent or a biological macromolecule. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), it is possible to study the structure of the solvation shells and the nature of the intermolecular forces at play. researchgate.net These simulations can quantify interactions like hydrogen bonding and van der Waals forces between the solute and the solvent. globethesis.com The insights gained from these simulations are crucial for understanding the solubility and reactivity of the compound in different media.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

A thorough search of scientific databases and chemical literature reveals a lack of specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies published for this compound.

While QSAR and QSPR studies are common for classes of compounds like substituted salicylaldehydes acs.orgnih.gov and benzaldehydes unicamp.br to predict their biological activities or physicochemical properties, research has not been specifically directed towards the 3,5-di-tert-amyl substituted variant. Such studies for related molecules typically involve correlating descriptors (topological, electronic, steric) with observed activities (e.g., antiviral, antimicrobial) or properties (e.g., lipophilicity, chemical shifts). acs.orgunicamp.brresearchgate.net However, no models or datasets specific to this compound are available in the public domain.

Reaction Mechanism Elucidation and Transition State Analysis

There is no available research detailing the specific reaction mechanisms or transition state analyses for this compound. Computational studies, often employing Density Functional Theory (DFT), are used to investigate reaction pathways, determine rate-determining steps, and analyze the geometry and energy of transition states for related molecules. researchgate.netnih.gov

For the parent compound, salicylaldehyde, and its other derivatives, mechanistic studies have been conducted on reactions such as Knoevenagel condensations, Michael additions, and various cyclization reactions to form heterocyclic products like chromanes. researchgate.netbeilstein-journals.orgnih.gov These computational analyses provide insight into reaction feasibility and stereoselectivity. beilstein-journals.org Furthermore, the excited-state dynamics, such as intramolecular proton transfer for o-hydroxybenzaldehyde, have been investigated using spectroscopic and computational methods. acs.org Nevertheless, these specific analyses have not been extended to this compound in any published literature to date.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Systematic Structural Modifications of the Salicylaldehyde (B1680747) Core

The salicylaldehyde core is a versatile platform for chemical modification. The primary methods for its synthesis and subsequent derivatization involve electrophilic aromatic substitution, with the directing effects of the hydroxyl and aldehyde groups, along with the steric hindrance from the alkyl substituents, playing a crucial role.

The formylation of the precursor 2,4-di-tert-alkylphenol is a key synthetic step. Methods like the Duff reaction, which uses hexamethylenetetramine, or processes involving magnesium chloride and paraformaldehyde, are employed to introduce the aldehyde group ortho to the hydroxyl group. google.comorientjchem.org The regioselectivity of this reaction is heavily influenced by the substituents already present on the phenol (B47542) ring. Bulky groups meta to the hydroxyl group direct formylation to the sterically less hindered position ortho to the oxygen. orientjchem.org

Further modifications can be made to the aromatic ring, although these are less common than reactions involving the hydroxyl and aldehyde functionalities. Subsequent electrophilic substitution on the 3,5-disubstituted-2-hydroxybenzaldehyde ring is generally difficult due to the steric crowding and the deactivating effect of the aldehyde group.

Variations in the Phenolic Hydroxyl Group and Aldehyde Moiety

The phenolic hydroxyl and aldehyde groups are the primary sites of reactivity in 3,5-di-tert-amyl-2-hydroxybenzaldehyde.

Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions such as O-alkylation or O-acylation to form ethers and esters, respectively. These modifications can be used to protect the hydroxyl group or to modulate the electronic properties of the molecule.

Aldehyde Moiety: The aldehyde group is highly versatile and participates in a wide array of reactions:

Condensation Reactions: It readily condenses with amines and related compounds. For instance, reaction with hydrazines yields hydrazones. acs.orgnih.gov A notable application is the condensation with various diamines to produce salen ligands, which are important in catalysis. wikipedia.org

Knoevenagel Condensation: Reaction with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or rhodanine (B49660) derivatives, leads to the formation of new carbon-carbon double bonds. beilstein-journals.orgmdpi.com

Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165). beilstein-journals.org

Oxidation: The aldehyde can be oxidized to a carboxylic acid group, although this can be challenging without affecting other parts of the molecule.

A prominent reaction is the formation of Schiff bases (or imines) through condensation with primary amines. acs.org For example, 3,5-di-tert-butylsalicylaldehyde is reacted with N,N-diethyl-2-methyl-1,4-phenylenediamine in the synthesis of certain metal complexes. sigmaaldrich.com

| Reaction Type | Reagent(s) | Functional Group Modified | Resulting Structure |

| Schiff Base Formation | Primary Amines (e.g., Hydrazine) | Aldehyde | Imine/Hydrazone |

| Knoevenagel Condensation | Active Methylene Compounds | Aldehyde | α,β-Unsaturated System |

| Reduction | Sodium Borohydride (NaBH₄) | Aldehyde | Primary Alcohol |

| Duff Reaction | Hexamethylenetetramine | Phenol (Formylation) | Salicylaldehyde |

Impact of Bulky Alkyl Substituents (e.g., tert-butyl vs. tert-amyl) on Reactivity and Properties

The size and shape of the alkyl groups at the 3 and 5 positions have a profound impact on the molecule's properties. The tert-butyl group is a common substituent in medicinal chemistry, but its bulk can lead to undesirable properties like increased lipophilicity and decreased metabolic stability. researchgate.net The tert-amyl group (1,1-dimethylpropyl) is slightly larger and conformationally more complex than the tert-butyl group (1,1-dimethylethyl).

Steric Effects: Both tert-butyl and tert-amyl groups exert significant steric hindrance. This bulkiness influences the reactivity of the adjacent functional groups.

It shields the phenolic hydroxyl group, potentially slowing down reactions at this site.

It influences the conformation of derivatives, such as the geometry of salen ligands formed from the aldehyde. wikipedia.org

In reactions like formylation of the parent phenol, bulky ortho substituents can lead to increased formation of by-products due to steric hindrance inhibiting the coordination required for the main reaction. orientjchem.org

Electronic Effects: Alkyl groups are weak electron-donating groups through induction. This effect can influence the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic attack. While the electronic difference between tert-butyl and tert-amyl is minimal, the primary distinction lies in their steric profiles.

Physicochemical Properties: The substitution of a tert-butyl with a tert-amyl group would be expected to increase the lipophilicity and molecular weight of the compound. This can affect properties such as solubility and melting point. For example, 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) is a solid with a melting point of 59-61 °C. sigmaaldrich.com The properties of the tert-amyl analogue would be expected to follow similar trends.

| Substituent | Key Feature | Impact on Reactivity | Impact on Properties |

| tert-Butyl | Spherically symmetric bulk | High steric hindrance, protects adjacent groups | Increases lipophilicity, affects solubility and melting point |

| tert-Amyl | Asymmetric, slightly larger bulk | Greater steric hindrance, may introduce specific conformational preferences | Further increases lipophilicity and molecular weight compared to tert-butyl |

Synthesis and Study of Heterocyclic Derivatives

3,5-Disubstituted salicylaldehydes are valuable precursors for the synthesis of a variety of heterocyclic compounds. The aldehyde functionality is the key reactive site for constructing new rings.

One common route involves condensation with a compound containing two nucleophilic sites. For example, the reaction of 4-oxo-4H-chromene-3-carbaldehyde with 2-aminothiophenol (B119425) yields a thiazole-containing chromenone derivative. nih.gov By analogy, this compound can react with dinucleophiles like o-phenylenediamine (B120857) or ethylenediamine (B42938) to form benzodiazepine (B76468) or diazepine-type structures, respectively. The reaction with 2-hydroxybenzohydrazide (B147611) produces acylhydrazone derivatives, which themselves are complex molecules with interesting structural properties. nih.gov These reactions often proceed via an initial condensation to form a Schiff base, followed by an intramolecular cyclization step.

Exploration of Bio-isosteric Analogues (excluding biological activity)